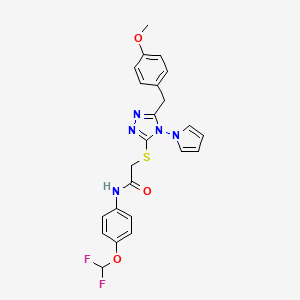

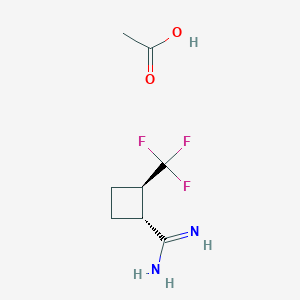

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide, also known as TFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFC belongs to the family of carboximidamides and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

Acetic Acid in Hydrogen Generation from Bio-Oil

Acetic acid, a major carboxylic acid found in bio-oil, plays a significant role in the steam reforming process for hydrogen generation. Research has focused on the reaction characteristics and behaviors of acetic acid during steam reforming, contributing to the development of various reforming catalysts, processes, and reactors. These advancements have led to improved catalyst activity, stability, and resistivity towards coking, highlighting the importance of acetic acid in sustainable hydrogen production technologies (Zhang et al., 2018).

Acetic Acid Formation in the Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, has been shown to produce acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism. Studies involving isotope labeling have traced the formation of acetic acid from glucose, revealing the pathways and intermediates leading to its production. This insight into acetic acid formation contributes to our understanding of flavor development in foods and the chemistry underlying the Maillard reaction (Davidek et al., 2006).

Antimicrobial Activity of Cyclobutane Derivatives

The synthesis and evaluation of cyclobutane derivatives, such as (1S,2S)-1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, have demonstrated significant antimicrobial activity. These compounds, derived from Streptomyces species, exhibit enhanced antibacterial effects through a proposed mechanism involving inhibition of essential bacterial enzymes. This research opens new avenues for the development of novel antimicrobial agents based on cyclobutane structures (Baldwin et al., 1986).

Acetic Acid in Catalytic Reactions

Acetic acid has been employed as a solvent and reactant in various catalytic reactions, including the hydrogenation of acetic acid itself and the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. These studies highlight the versatility of acetic acid in facilitating chemical transformations, contributing to the development of greener and more efficient synthetic methods (Rachmady & Vannice, 2000), (Cui et al., 2017).

Steric Effects in Chemical Synthesis

The steric effects of carboxylate ligands, including those derived from acetic acid, have been studied in the context of palladium-catalyzed intramolecular C-H arylation reactions. These effects are crucial for enhancing the efficiency and selectivity of the arylation process, demonstrating the impact of acetic acid derivatives in advanced organic synthesis (Tanji et al., 2018).

Eigenschaften

IUPAC Name |

acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2.C2H4O2/c7-6(8,9)4-2-1-3(4)5(10)11;1-2(3)4/h3-4H,1-2H2,(H3,10,11);1H3,(H,3,4)/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCZLYHVQCODY-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(C1C(=N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H]([C@@H]1C(=N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)